molecular formula C3H5NO B1220530 azetidin-2-one CAS No. 930-21-2

azetidin-2-one

Cat. No.: B1220530
CAS No.: 930-21-2
M. Wt: 71.08 g/mol
InChI Key: MNFORVFSTILPAW-UHFFFAOYSA-N
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Description

Azetidin-2-one, a four-membered lactam (cyclic amide), is a foundational scaffold in medicinal chemistry due to its structural rigidity and versatility in drug design. Its strained ring system enables unique reactivity, making it a key intermediate in synthesizing β-lactam antibiotics and other bioactive molecules.

Preparation Methods

Classical Synthetic Methods

Ketene-Imine Cycloaddition (Staudinger Reaction)

The Staudinger reaction, first reported in 1907, remains a cornerstone for azetidin-2-one synthesis. This [2+2] cycloaddition involves the reaction of a ketene (generated in situ from acid chlorides) with imines (Schiff bases) in the presence of a tertiary base such as triethylamine (Et3_3N) . For example, Girija S. Singh et al. demonstrated that N-salicylideneamines react with diarylketenes derived from 2-diazo-1,2-diarylethanones to yield 3,3-diaryl-4-substituted azetidin-2-ones . Key advantages include modular substrate scope and compatibility with aromatic imines. However, reaction efficiency depends on optimizing temperature and solvent polarity, with polar aprotic solvents like tetrahydrofuran (THF) or dichloromethane (DCM) often preferred .

A one-pot variation developed by Zarei et al. eliminates intermediate isolation by combining amines, aldehydes, and carboxylic acids with diethyl chlorophosphate as an activating agent. This method achieves yields of 70–95% under mild conditions (room temperature, 6–8 hours) and is scalable for gram-scale synthesis .

Enolate-Mediated Synthesis

Tin(II) triflate-catalyzed enolate formation offers a stereoselective route to azetidin-2-ones. As detailed in EP0213610A1, the protocol involves:

  • Generating an enolate from a silyl-protected precursor using tin(II) triflate and a base (e.g., N-ethylpiperidine) at –78°C to 0°C.

  • Reacting the enolate with an electrophilic partner (e.g., acylating agents) in solvents like THF or toluene .
    This method enables precise control over stereochemistry, critical for synthesizing optically active derivatives. For instance, using lithium diisopropylamide (LDA) as a base, Burger et al. achieved α-lithiation of N-Boc-3-iodoazetidines, which were subsequently functionalized with aldehydes or ketones . Limitations include stringent anhydrous conditions and the need for cryogenic temperatures.

Modern Synthetic Approaches

Microwave-Assisted Synthesis

Microwave irradiation accelerates this compound formation by enhancing reaction kinetics and reducing side products. Jignesh P. Raval et al. reported a solvent-free protocol where Schiff bases react with chloroacetyl chloride under microwave irradiation (300–600 W, 2–5 minutes), achieving yields exceeding 85% . Polar solvents like ethanol or DMF further improve energy transfer, enabling rapid cyclization . Gawande et al. applied this method to synthesize antimicrobial 2-azetidinones from 4-nitroethyl benzoate, highlighting its utility for derivatives with electron-withdrawing groups .

One-Pot Synthesis Using Diethyl Chlorophosphate

Zarei’s one-pot method streamlines the Staudinger reaction by avoiding imine isolation. A pre-mix of amines, aldehydes, and carboxylic acids is treated with diethyl chlorophosphate, which activates the carboxylic acid to form a ketene intermediate. Cycloaddition with in situ-generated imines proceeds at room temperature, yielding azetidin-2-ones in 70–95% efficiency . This approach is ideal for high-throughput synthesis and minimizes purification steps.

Recent Advances in this compound Synthesis (Post-2018)

Enantioselective [3+1] Cycloadditions

Doyle and co-workers developed a copper-catalyzed [3+1] cycloaddition between imido-sulfur ylides and enoldiazoacetates, producing 2-azetines with up to 95% enantiomeric excess (ee) . Chiral sabox ligands coordinate the copper center, inducing asymmetry during the cyclization step. The resulting 2-azetines are versatile intermediates, reducible to azetidines or convertible to amino acid derivatives via ring-opening .

Flow-Synthesis Techniques

Luisi et al. pioneered a continuous-flow protocol for 2-azetine synthesis using N-Boc-3-iodoazetidines and LDA . The elimination of HI under flow conditions generates α-lithiated-2-azetines, which react with electrophiles (e.g., aldehydes, silyl chlorides) to afford 2-substituted azetidin-2-ones. This method enhances reproducibility and scalability, with reaction times under 10 minutes .

Comparative Analysis of Preparation Methods

MethodConditionsCatalyst/SolventYield (%)AdvantagesLimitations
Staudinger Reaction0–25°C, Et3_3NTHF, DCM60–85Broad substrate scopeRequires anhydrous conditions
Microwave Synthesis300–600 W, 2–5 minSolvent-free or ethanol80–95Rapid, energy-efficientLimited to small-scale reactions
Enolate-Mediated–78°C to 0°C, Tin(II) triflateTHF, toluene50–75StereoselectiveCryogenic conditions
One-Pot (Diethyl Chloro.)RT, 6–8 hrsDiethyl chlorophosphate70–95No intermediate isolationSensitivity to moisture
Flow-SynthesisContinuous flow, <10 minLDA, THF65–90Scalable, high reproducibilitySpecialized equipment required

Scientific Research Applications

Anticancer Activity

Azetidin-2-one derivatives have shown promising anticancer properties. Research indicates that various derivatives can induce apoptosis in cancer cell lines. For instance, a study evaluated 16 this compound derivatives, revealing that compound N-(p-methoxy-phenyl)-2-(p-methyl-phenyl)-3-phenoxy-azetidin-2-one demonstrated significant cytotoxic activity in SiHa (cervical cancer) and B16F10 (melanoma) cells. The mechanism involved the overexpression of genes related to cytoskeleton regulation and apoptosis, suggesting potential for further development in cancer therapies .

Table 1: Anticancer Activity of this compound Derivatives

CompoundCell LineApoptotic Activity
6SiHa100% positive
6B16F10100% positive
8B16F1088% positive
PodophyllotoxinSiHa100% positive

Antiviral Properties

This compound compounds have also been investigated for their antiviral activities. Some derivatives exhibit efficacy against a range of DNA and RNA viruses. Notably, certain N-substituted azetidin-2-ones were found to inhibit the proliferation of human cytomegalovirus and HIV-1 protease, indicating their potential as antiviral agents . The antiviral activity is attributed to their ability to interfere with viral replication mechanisms.

Synthetic Applications

This compound serves as a valuable synthon in organic synthesis. Its strained ring structure allows for selective bond cleavage and transformation into various organic compounds, including β-amino acids and peptides. This versatility makes this compound a crucial intermediate in the synthesis of biologically important molecules .

Table 2: Synthetic Applications of this compound

ApplicationDescription
β-Amino AcidsUsed as intermediates for synthesizing β-amino acids and derivatives.
PeptidesFacilitates the synthesis of complex peptide structures.
PolyaminesActs as a building block for polyamine synthesis.

Pharmacological Evaluations

In vivo studies have assessed the pharmacological profiles of this compound derivatives. For example, derivatives of ferulic acid were evaluated for their anti-inflammatory effects in animal models, showing moderate toxicity but significant anti-inflammatory activity comparable to established non-steroidal anti-inflammatory drugs . This highlights the potential therapeutic applications beyond oncology.

Case Studies

  • Study on Ferulic Acid Derivatives:
    • In vivo testing on Swiss white mice demonstrated that this compound derivatives exhibited moderate toxicity but significant anti-inflammatory effects in both acute and chronic inflammation models .
  • Antiviral Activity Against HIV:
    • A series of azetidinone derivatives were synthesized and tested for their ability to inhibit HIV protease, showing promising results that warrant further investigation into their mechanism of action .
  • Cytotoxicity in Cancer Research:
    • The cytotoxic effects of this compound derivatives were evaluated using caspase assays, confirming their role as apoptosis inducers in cancer cell lines .

Mechanism of Action

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Effects on the Azetidinone Ring

The biological and chemical properties of azetidin-2-one derivatives are highly influenced by substituents on the azetidine ring or attached aromatic groups. Below is a comparative analysis of key derivatives:

Table 1: Substituent-Driven Properties of this compound Derivatives

Compound Name Structural Features Unique Properties Biological Relevance
This compound Parent compound; no substituents High ring strain, basic reactivity Intermediate for β-lactam antibiotics
4-(2-Ethoxyphenyl)this compound Ethoxyphenyl group at position 4 Enhanced lipophilicity, electronic effects Potential anticancer activity
4-(Prop-2-yn-1-yl)this compound Propargyl group at position 4 Covalent adduct formation with enzymes Antibacterial via transpeptidase inhibition
1-(Bromoacetyl)this compound Bromoacetyl side chain Electrophilic reactivity for alkylation HDAC inhibition, anticancer applications
4-(2-Chloro-6-fluorophenyl)this compound Chloro/fluoro substituents on phenyl ring Improved metabolic stability Cholesterol-lowering (cf. Ezetimibe)

Halogenated Derivatives

Halogen atoms (e.g., Cl, F) significantly alter pharmacokinetics and target binding:

  • 4-(2-Chloro-6-fluorophenyl)this compound: The chloro-fluorophenyl group enhances lipophilicity and metabolic stability, improving oral bioavailability compared to non-halogenated analogs .
  • 3-Amino-1-(4-fluorobenzyl)-4-(2-fluorophenyl)this compound: Fluorine atoms increase binding affinity to kinase targets, showing promise in anticancer therapies .

Functional Group Modifications

  • Trifluoromethyl (CF₃) Groups : Derivatives like 1-(Azetidin-3-yl)-5-(trifluoromethyl)-1,3-dihydro-2H-benzo[d]imidazol-2-one exhibit enhanced metabolic stability and membrane permeability due to the electron-withdrawing CF₃ group .
  • Amino and Hydroxy Groups: 4-(2-Aminophenoxy)this compound demonstrates improved solubility and hydrogen-bonding capacity, favoring interactions with enzymatic active sites .

Alkoxy-Substituted Derivatives

  • 4-(3-Hydroxyphenyl)this compound : The hydroxyl group facilitates interactions with inflammatory pathway enzymes (e.g., COX-2), suggesting anti-inflammatory applications .
  • 4-Methoxyphenylthis compound vs. 4-Ethoxyphenylthis compound : Methoxy groups reduce steric hindrance compared to ethoxy, leading to distinct activity patterns in antimicrobial assays .

Biological Activity

Azetidin-2-one, also known as β-lactam, is a cyclic amide with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed examination of the biological activities associated with this compound derivatives, focusing on their anticancer, anti-inflammatory, and antimicrobial properties.

The this compound structure is characterized by a four-membered ring containing a nitrogen atom and a carbonyl group. This unique configuration allows for diverse interactions with biological targets, particularly proteins involved in cell cycle regulation and apoptosis.

Research indicates that certain this compound derivatives exhibit potent anticancer activity. For instance, a study evaluating 16 derivatives demonstrated that compound 6 (N-(p-methoxy-phenyl)-2-(p-methyl-phenyl)-3-phenoxy-azetidin-2-one) induced apoptosis in SiHa and B16F10 cancer cell lines. The mechanism involves the inhibition of specific cell cycle genes and the induction of caspase-3 activity, leading to programmed cell death .

Anticancer Activity

The anticancer potential of this compound derivatives has been extensively studied. The following table summarizes the apoptotic activity of selected compounds compared to podophyllotoxin, a known anticancer agent:

CompoundApoptotic Activity (%)
Podophyllotoxin100%
Compound 6100%
Compound 888%
Compound 1493%
Negative Control (untreated cells)0%

These findings suggest that this compound derivatives can effectively induce apoptosis in cancer cells, making them promising candidates for further development as anticancer drugs .

Anti-inflammatory Properties

In addition to their anticancer effects, this compound derivatives have shown significant anti-inflammatory activity. A study on this compound derivatives of ferulic acid revealed their effectiveness in models of acute and chronic inflammation:

  • Acute Inflammation : The compounds exhibited maximum anti-inflammatory effects 24 hours post-administration in carrageenan-induced inflammation models.
  • Chronic Inflammation : In granuloma tests, the most active compound was identified as compound 6b , which demonstrated comparable effects to established anti-inflammatory drugs like diclofenac sodium .

Liver Function Assessment

The safety profile of these compounds was evaluated through serum liver enzyme assays (AST, ALT, LDH), showing no significant adverse effects compared to healthy controls. Histopathological examinations of liver, lung, and kidney tissues revealed no major changes in treated groups .

Antimicrobial Activity

This compound derivatives have also been investigated for their antimicrobial properties. Research indicates that several compounds exhibit significant antibacterial and antifungal activities. For instance, some derivatives have shown promising results against Mycobacterium tuberculosis .

Case Studies and Research Findings

  • Caspase Activation : A study highlighted that this compound compounds induce apoptosis through caspase activation, confirming their role in programmed cell death mechanisms .
  • Microtubule Interaction : The interaction of this compound derivatives with tubulin at the colchicine binding site suggests a mechanism similar to that of other microtubule-targeting agents used in cancer therapy .
  • Toxicity Studies : In vivo studies on acute toxicity revealed that while some compounds possess moderate toxicity levels, they are generally well-tolerated compared to traditional chemotherapeutics .

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for synthesizing and characterizing azetidin-2-one derivatives?

  • Answer : Synthesis of this compound derivatives typically involves [2+2] cycloaddition reactions or ketene-imine cyclization. For characterization, use nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) to confirm ring structure and substituent positions. High-resolution mass spectrometry (HRMS) and infrared (IR) spectroscopy validate molecular weight and functional groups. Ensure purity via high-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC). For reproducibility, document reaction conditions (solvent, temperature, catalysts) and provide spectral data in supplementary materials .

Q. How can researchers validate the structural identity of novel this compound analogs?

  • Answer : X-ray crystallography is the gold standard for unambiguous structural confirmation. Alternatively, compare experimental NMR chemical shifts with density functional theory (DFT)-calculated values. For novel compounds, ensure all stereocenters are resolved using chiral chromatography or optical rotation measurements. Cross-validate spectral data with literature precedents for similar β-lactam frameworks .

Q. What are the key considerations for designing this compound-based pharmacological studies?

  • Answer : Prioritize Lipinski’s Rule of Five compliance (molecular weight ≤500, logP ≤5, ≤5 H-bond donors, ≤10 H-bond acceptors) to ensure drug-likeness. Include positive and negative controls in bioassays. For in vitro studies, validate cytotoxicity against non-target cell lines. Use molecular docking to predict binding affinities to target proteins (e.g., penicillin-binding proteins for antibacterial studies) .

Advanced Research Questions

Q. How should contradictions in this compound bioactivity data be resolved?

  • Answer : Discrepancies between computational predictions and experimental results may arise from solvent effects, protein flexibility, or force field limitations. Perform molecular dynamics simulations to assess binding stability over time. Replicate experiments under standardized conditions (e.g., pH, ionic strength) and apply statistical tests (e.g., ANOVA) to confirm significance. Cross-reference with structural analogs to identify structure-activity relationships (SAR) .

Q. What advanced computational strategies improve the accuracy of this compound reactivity predictions?

  • Answer : Use hybrid DFT methods (e.g., B3LYP) with basis sets like 6-31G(d,p) to model electron density and kinetic energy distributions. Incorporate solvent effects via the polarizable continuum model (PCM). For reaction pathways, apply intrinsic reaction coordinate (IRC) analysis to verify transition states. Validate against experimental kinetic data .

Q. How can researchers optimize this compound derivatives for selective enzyme inhibition?

  • Answer : Employ fragment-based drug design (FBDD) to identify critical binding motifs. Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics. Modify substituents at the N1 and C3 positions to enhance steric complementarity with enzyme active sites. Test selectivity against off-target enzymes (e.g., β-lactamases) using competitive inhibition assays .

Q. What methodological gaps exist in current this compound stability studies?

  • Answer : Many studies neglect hydrolytic degradation kinetics under physiological conditions (pH 7.4, 37°C). Use accelerated stability testing (e.g., Arrhenius model) to predict shelf life. Monitor degradation products via liquid chromatography-mass spectrometry (LC-MS). Address discrepancies between in vitro and in vivo stability by simulating gastrointestinal or plasma environments .

Q. Methodological Frameworks

Q. How to design a robust SAR study for this compound derivatives?

  • Answer : Systematically vary substituents at specific positions (e.g., N1, C3) while keeping other regions constant. Use principal component analysis (PCA) to correlate structural features with bioactivity. Include at least 10 derivatives per substituent class to ensure statistical power. Validate hypotheses with Free-Wilson or Hansch analysis .

Q. What are best practices for reporting this compound synthetic yields and purity?

  • Answer : Report isolated yields (not theoretical) and provide TLC/HPLC chromatograms in supplementary materials. Specify purity thresholds (e.g., ≥95% for biological testing). For known compounds, cite prior synthetic protocols; for new analogs, include full experimental details (reagents, workup procedures). Disclose any unoptimized steps affecting scalability .

Q. How to address reproducibility challenges in this compound pharmacological assays?

  • Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw data in public repositories (e.g., Zenodo). Use standardized cell lines (e.g., ATCC-certified) and disclose passage numbers. For enzyme assays, report specific activity (μmol/min/mg) and inhibition constants (Ki). Include negative controls to rule out assay interference .

Q. Data Presentation Guidelines

  • Tables : Include comparative data (e.g., IC50 values, synthetic yields) with error margins (±SD). Highlight outliers and justify exclusions.
  • Figures : Provide high-resolution docking poses (PDB format) and reaction schemes. Annotate spectral peaks in supplementary NMR/IR data .

Properties

IUPAC Name

azetidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5NO/c5-3-1-2-4-3/h1-2H2,(H,4,5)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNFORVFSTILPAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID30239225
Record name 2-Azetidinone
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Molecular Weight

71.08 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Beige crystalline solid; [Sigma-Aldrich MSDS]
Record name 2-Azetidinone
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CAS No.

930-21-2
Record name 2-Azetidinone
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Synthesis routes and methods

Procedure details

Treatment of 1-(t-butyldimethylsilyl)-4-(2-oxoethyl)-2-azetidinone (0.01 mole) with p-methoxyphenyl-magnesium bromide (1.1 eq.; in ether at 0° C. gives 2-azetidinone with p-methoxyphenyl-magnesium bromide gives 1-(t-butyl dimethylsilyl)-4-(2-hydroxyethyl-2-p-methoxyphenyl)-2-azetidinone which is acetylated as described before (Ex. 3, Step C) to give 4-(2-acetoxy-2-p-methoxyphenyl)-2-azetidinone.
Name
1-(t-butyldimethylsilyl)-4-(2-oxoethyl)-2-azetidinone
Quantity
0.01 mol
Type
reactant
Reaction Step One
Name
p-methoxyphenyl-magnesium bromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Feasible Synthetic Routes

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